Cas no 2034330-06-6 (1-{4-[(3-chloropyridin-4-yl)oxy]piperidin-1-yl}-2-(1H-indol-1-yl)ethan-1-one)

1-{4-[(3-Chloropyridin-4-yl)oxy]piperidin-1-yl}-2-(1H-indol-1-yl)ethan-1-one is a synthetic organic compound featuring a piperidine core functionalized with a 3-chloropyridinyloxy moiety and an indole-substituted ethanone group. This structure suggests potential utility in pharmaceutical or agrochemical research, particularly due to the presence of heterocyclic motifs known for bioactivity. The chloropyridine and indole components may confer selective binding properties, making it a candidate for further investigation in receptor modulation or enzyme inhibition studies. Its well-defined molecular architecture allows for precise derivatization, supporting structure-activity relationship (SAR) explorations. The compound’s purity and stability under standard conditions facilitate reproducible experimental outcomes in preclinical applications.
1-{4-[(3-chloropyridin-4-yl)oxy]piperidin-1-yl}-2-(1H-indol-1-yl)ethan-1-one structure
2034330-06-6 structure
Product name:1-{4-[(3-chloropyridin-4-yl)oxy]piperidin-1-yl}-2-(1H-indol-1-yl)ethan-1-one
CAS No:2034330-06-6
MF:C20H20ClN3O2
MW:369.844703674316
CID:5767797
PubChem ID:119100567

1-{4-[(3-chloropyridin-4-yl)oxy]piperidin-1-yl}-2-(1H-indol-1-yl)ethan-1-one Chemical and Physical Properties

Names and Identifiers

    • 1-(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(1H-indol-1-yl)ethanone
    • 1-{4-[(3-chloropyridin-4-yl)oxy]piperidin-1-yl}-2-(1H-indol-1-yl)ethan-1-one
    • 1-[4-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-2-indol-1-ylethanone
    • 2034330-06-6
    • AKOS026691057
    • F6479-2886
    • Inchi: 1S/C20H20ClN3O2/c21-17-13-22-9-5-19(17)26-16-7-11-23(12-8-16)20(25)14-24-10-6-15-3-1-2-4-18(15)24/h1-6,9-10,13,16H,7-8,11-12,14H2
    • InChI Key: YTHDNFGGHYPAFR-UHFFFAOYSA-N
    • SMILES: ClC1C=NC=CC=1OC1CCN(C(CN2C=CC3C=CC=CC2=3)=O)CC1

Computed Properties

  • Exact Mass: 369.1244046g/mol
  • Monoisotopic Mass: 369.1244046g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 4
  • Complexity: 484
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 47.4Ų

1-{4-[(3-chloropyridin-4-yl)oxy]piperidin-1-yl}-2-(1H-indol-1-yl)ethan-1-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6479-2886-5μmol
1-{4-[(3-chloropyridin-4-yl)oxy]piperidin-1-yl}-2-(1H-indol-1-yl)ethan-1-one
2034330-06-6
5μmol
$94.5 2023-09-08
Life Chemicals
F6479-2886-20μmol
1-{4-[(3-chloropyridin-4-yl)oxy]piperidin-1-yl}-2-(1H-indol-1-yl)ethan-1-one
2034330-06-6
20μmol
$118.5 2023-09-08
Life Chemicals
F6479-2886-20mg
1-{4-[(3-chloropyridin-4-yl)oxy]piperidin-1-yl}-2-(1H-indol-1-yl)ethan-1-one
2034330-06-6
20mg
$148.5 2023-09-08
Life Chemicals
F6479-2886-2μmol
1-{4-[(3-chloropyridin-4-yl)oxy]piperidin-1-yl}-2-(1H-indol-1-yl)ethan-1-one
2034330-06-6
2μmol
$85.5 2023-09-08
Life Chemicals
F6479-2886-30mg
1-{4-[(3-chloropyridin-4-yl)oxy]piperidin-1-yl}-2-(1H-indol-1-yl)ethan-1-one
2034330-06-6
30mg
$178.5 2023-09-08
Life Chemicals
F6479-2886-10μmol
1-{4-[(3-chloropyridin-4-yl)oxy]piperidin-1-yl}-2-(1H-indol-1-yl)ethan-1-one
2034330-06-6
10μmol
$103.5 2023-09-08
Life Chemicals
F6479-2886-3mg
1-{4-[(3-chloropyridin-4-yl)oxy]piperidin-1-yl}-2-(1H-indol-1-yl)ethan-1-one
2034330-06-6
3mg
$94.5 2023-09-08
Life Chemicals
F6479-2886-5mg
1-{4-[(3-chloropyridin-4-yl)oxy]piperidin-1-yl}-2-(1H-indol-1-yl)ethan-1-one
2034330-06-6
5mg
$103.5 2023-09-08
Life Chemicals
F6479-2886-2mg
1-{4-[(3-chloropyridin-4-yl)oxy]piperidin-1-yl}-2-(1H-indol-1-yl)ethan-1-one
2034330-06-6
2mg
$88.5 2023-09-08
Life Chemicals
F6479-2886-15mg
1-{4-[(3-chloropyridin-4-yl)oxy]piperidin-1-yl}-2-(1H-indol-1-yl)ethan-1-one
2034330-06-6
15mg
$133.5 2023-09-08

Additional information on 1-{4-[(3-chloropyridin-4-yl)oxy]piperidin-1-yl}-2-(1H-indol-1-yl)ethan-1-one

1-{4-[(3-chloropyridin-4-yl)oxy]piperidin-1-yl}-2-(1H-indol-1-yl)ethan-1-one

The compound 1-{4-[(3-chloropyridin-4-yl)oxy]piperidin-1-yl}-2-(1H-indol-1-yl)ethan-1-one (CAS No. 2034330-06-6) is a highly specialized organic molecule with a complex structure that combines elements of heterocyclic chemistry and medicinal design. This compound has garnered significant attention in recent years due to its potential applications in drug discovery and its unique chemical properties. The molecule is characterized by the presence of a piperidine ring, a pyridine moiety, and an indole group, all of which contribute to its intriguing chemical behavior and biological activity.

The piperidine ring in the molecule serves as a central structural element, providing a rigid framework that facilitates interactions with biological targets. The pyridine moiety, substituted with a chlorine atom at the 3-position, introduces electron-withdrawing effects that can modulate the electronic properties of the molecule. This substitution pattern is particularly important for optimizing pharmacokinetic profiles and enhancing bioavailability. The indole group, attached via a ketone linkage, adds aromaticity and potential hydrogen bonding capabilities, which are crucial for interactions with cellular receptors.

Recent studies have highlighted the potential of this compound in the field of medicinal chemistry. Researchers have explored its ability to inhibit key enzymes involved in inflammatory pathways, making it a promising candidate for anti-inflammatory therapies. Additionally, the molecule has shown selective activity against certain cancer cell lines, suggesting its potential role in oncology drug development. These findings underscore the importance of further research into the biochemical mechanisms and therapeutic applications of this compound.

The synthesis of 1-{4-[(3-chloropyridin-4-yl)oxy]piperidin-1-y}... involves a multi-step process that combines principles from organic synthesis and catalytic chemistry. The construction of the piperidine ring is typically achieved through nucleophilic substitution or cyclization reactions, while the indole group is introduced via coupling reactions under mild conditions. The integration of these functional groups requires precise control over reaction conditions to ensure high yields and product purity.

In terms of pharmacokinetics, this compound exhibits favorable absorption profiles in preclinical models, which is essential for its potential use as an oral medication. Its ability to penetrate cellular membranes efficiently suggests that it may bypass certain barriers associated with drug delivery systems. However, further studies are needed to fully characterize its pharmacokinetic properties and assess its suitability for clinical trials.

The structural uniqueness of this compound also makes it an attractive candidate for exploring novel synthetic methodologies. Chemists have recently developed innovative strategies to streamline its synthesis, including the use of microwave-assisted reactions and catalytic cross-coupling techniques. These advancements not only improve synthetic efficiency but also pave the way for large-scale production if the compound progresses to clinical stages.

Moreover, computational studies have provided valuable insights into the molecular interactions of this compound with biological targets. Molecular docking simulations have revealed that the indole group plays a critical role in binding to protein pockets, while the piperidine ring contributes to stabilizing interactions through hydrogen bonding networks. These findings align with experimental data obtained from in vitro assays, reinforcing the validity of computational modeling approaches in drug design.

In conclusion, 1-{4-[...]...} represents a significant advancement in organic chemistry with promising implications for therapeutic development. Its unique structure, coupled with emerging research findings, positions it as a valuable tool for exploring new avenues in drug discovery and chemical synthesis.

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